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Abstract
Andrastin D is a fungal meroterpenoid, a class of natural products derived from both

polyketide and terpenoid biosynthetic pathways.[1][2] Produced by various Penicillium species,

including Penicillium roqueforti, it belongs to a family of compounds (Andrastins A-D)

recognized for their significant biological activities.[3][4][5] Structurally, Andrastin D is

characterized by a complex, tetracyclic steroid-like skeleton.[4] Its primary mechanism of action

involves the inhibition of protein farnesyltransferase, an enzyme critical for the post-

translational modification of Ras proteins, which are key players in cell signaling pathways

frequently dysregulated in cancer.[1][3][4][6] This inhibitory action positions Andrastin D and its

analogues as promising candidates for antitumoral drug development.[3][7] This guide provides

a comprehensive overview of the structure, biosynthesis, experimental characterization, and

biological significance of Andrastin D.

Introduction to Meroterpenoids and the Andrastin
Family
Meroterpenoids are hybrid natural products that are partially derived from the terpenoid

pathway.[8] Fungi, in particular, are prolific producers of meroterpenoids with exceptionally
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diverse and complex structures.[1] The andrastin family of meroterpenoids is biosynthesized

from 5-dimethylorsellinic acid (DMOA) and farnesyl diphosphate (FPP).[2] These compounds

are distinguished by a five-methyl substituted ent-5α,14β-androstane skeleton, which is a

6,6,6,5-tetracarbocyclic ring system.[2] First identified as potent inhibitors of protein

farnesyltransferase, the andrastins have garnered significant attention for their potential

therapeutic applications.[1][7]

Molecular Structure of Andrastin D
Andrastin D possesses a rigid tetracyclic core structure. PubChem identifies it as a 3-oxo

steroid that is structurally derived from Andrastin C via the formal oxidative cleavage of the

acetoxy group at the 3-beta position.[4] This results in a 3-oxo derivative.[4] Its biological role is

defined as a metabolite of Penicillium and an inhibitor of EC 2.5.1.58 (protein

farnesyltransferase).[4]

Data Presentation: Physicochemical Properties
The following table summarizes the key computed properties of Andrastin D.

Property Value Source

Molecular Formula C₂₆H₃₆O₅ [4]

Molecular Weight 428.6 g/mol [4]

Exact Mass 428.25627424 Da [4]

IUPAC Name

methyl

(5S,8S,9S,10R,13R,14R)-17-

hydroxy-4,4,8,10,12,13,16-

heptamethyl-3,15-dioxo-

1,2,5,6,7,9-

hexahydrocyclopenta[a]phena

nthrene-14-carboxylate

[4]

PubChem CID 10477690 [4]

CAS Number 184432-08-4 [4]
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Spectroscopic Data for Structural Elucidation
The elucidation of the complex three-dimensional structure of andrastin-type meroterpenoids

relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[2]

[9] While a complete, published NMR dataset specifically for Andrastin D is not readily

available in the provided search results, the data for structurally similar andrastin analogues,

such as penimeroterpenoids, provide a representative example of the chemical shifts expected

for the core skeleton.[10][11] Techniques like 1D NMR (¹H and ¹³C) and 2D NMR (COSY,

HSQC, HMBC) are essential for assigning protons and carbons and establishing connectivity.

[10]

Data Presentation: Representative NMR Data for the
Andrastin Skeleton
The following table presents ¹H and ¹³C NMR data for Penimeroterpenoid A, a closely related

andrastin-type meroterpenoid, to illustrate the typical spectroscopic signatures of this structural

class.
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Position δC (ppm) δH (ppm, J in Hz)

1 27.8, CH₂ 2.32, m; 1.01, dt (12.0, 5.5)

2 23.4, CH₂ 1.59, m

3 77.1, CH 4.65, m

4 37.0, C -

5 47.7, CH 1.78, m

6 16.9, CH₂ 2.02, m; 1.81, m

7 30.8, CH₂ 2.81, td (13.5, 3.5); 2.36, m

8 38.6, C -

9 53.5, CH 2.19, s

10 52.3, C -

11 126.4, CH 5.82, s

12 132.9, C -

13 49.5, C -

14 70.6, C -

15 210.6, C -

16 72.1, C -

17 206.8, C -

18 24.3, CH₃ 1.26, s

19 18.9, CH₃ 1.68, s

20 24.3, CH₃ 1.26, s

21 204.5, CH 10.1, s

22 170.7, C -

23 21.3, CH₃ 2.12, s
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24 29.7, CH₃ 1.18, s

25 29.7, CH₃ 1.18, s

26 19.9, CH₃ 1.15, s

27 167.3, C -

28 51.9, CH₃ 3.69, s

Data adapted from the analysis of Penimeroterpenoid A from Penicillium sp.[11]

Biosynthesis of Andrastin D
The biosynthesis of andrastins is a multi-step enzymatic process involving a dedicated gene

cluster, referred to as the 'adr' cluster in Penicillium species.[3][12] The pathway begins with

two primary precursors: 3,5-dimethylorsellinic acid (DMOA), synthesized by a non-reducing

polyketide synthase (NR-PKS), and farnesyl diphosphate (FPP) from the terpenoid pathway.[1]

[13]

The key steps leading to Andrastin D are as follows:

Formation of Andrastin E: The pathway proceeds through several intermediates to form the

first tetracyclic compound, Andrastin E.[1]

Oxidation to Andrastin D (Ketone Form): Andrastin E is oxidized by a short-chain

dehydrogenase/reductase (SDR) enzyme, AdrF, to produce the ketone form, which is

Andrastin D.[1]

Further Modifications: Andrastin D can then be further processed. For example, it is a

precursor to Andrastin C (via reduction) and subsequently Andrastin A through a series of

enzymatic reactions including reduction, acetylation, and oxidation catalyzed by enzymes

like AdrE, AdrJ, and the P450 monooxygenase AdrA.[1]
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Caption: Biosynthetic pathway from precursors to Andrastin A, highlighting Andrastin D as a

key intermediate.

Experimental Protocols
Protocol 1: Isolation and Purification of Andrastins
This protocol outlines a general method for the isolation of andrastin-type meroterpenoids from

fungal cultures, adapted from procedures described for Penicillium sp.[2]

Fungal Cultivation: The producing fungal strain (e.g., Penicillium sp.) is cultured in a suitable

liquid or solid medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose agar) under

optimal temperature and agitation conditions for a period sufficient for secondary metabolite

production (typically 7-21 days).

Extraction: The fungal culture (including mycelium and broth) is extracted exhaustively with

an organic solvent, commonly ethyl acetate. The organic solvent is then evaporated under

reduced pressure to yield a crude extract.

Preliminary Fractionation: The crude extract is subjected to vacuum liquid chromatography

(VLC) on silica gel, eluting with a solvent gradient of increasing polarity (e.g., a hexane-ethyl

acetate gradient followed by a dichloromethane-methanol gradient) to separate the extract

into several primary fractions.
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Chromatographic Purification: Fractions showing the presence of target compounds (as

determined by thin-layer chromatography or LC-MS) are further purified. This typically

involves repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative

high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and

mobile phase to yield the pure compounds.[2]

Protocol 2: Workflow for Structural Elucidation
This protocol describes the standard workflow for identifying and characterizing a purified

compound like Andrastin D.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

is performed to determine the precise molecular formula of the isolated compound.[2]

1D NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to identify the types and

numbers of protons and carbons in the molecule.

2D NMR Spectroscopy: A suite of 2D NMR experiments is conducted to establish the

molecular structure:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) spin-spin couplings,

revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for connecting different

fragments of the molecule.[10]

Stereochemistry Determination: The relative and absolute configurations are determined

using techniques such as Nuclear Overhauser Effect (NOE) experiments, X-ray

crystallography, or by comparing experimental and calculated electronic circular dichroism

(ECD) spectra.[2]
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Caption: General experimental workflow for the isolation and structural elucidation of

Andrastin D.

Biological Activity and Mechanism of Action
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Andrastins A-D are known inhibitors of protein farnesyltransferase.[1][7] This enzyme catalyzes

the attachment of a farnesyl lipid group to the C-terminus of specific proteins, most notably the

Ras family of small GTPases. This farnesylation is essential for anchoring Ras proteins to the

plasma membrane, a prerequisite for their function in signal transduction pathways that control

cell proliferation and differentiation.[3]

Oncogenic mutations in Ras genes are found in a large percentage of human cancers, leading

to constitutively active Ras signaling and uncontrolled cell growth. By inhibiting

farnesyltransferase, Andrastin D prevents the localization and function of oncogenic Ras,

thereby disrupting the downstream signaling cascade and inhibiting tumor cell proliferation.[3]

[7] This makes farnesyltransferase a compelling target for anticancer drug discovery.
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Caption: Andrastin D inhibits farnesyltransferase, preventing Ras protein activation and cell

proliferation.

Conclusion
Andrastin D is a structurally intricate meroterpenoid with significant potential in oncology. Its

tetracyclic androstane-type skeleton, a product of a complex fungal biosynthetic pathway, has

been thoroughly characterized by modern spectroscopic methods. As a potent inhibitor of

protein farnesyltransferase, it serves as a valuable lead compound in the development of
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anticancer therapeutics targeting the Ras signaling pathway. Further investigation into its

structure-activity relationships and synthetic accessibility will be crucial for translating its

biological activity into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1246073#understanding-the-meroterpenoid-
structure-of-andrastin-d]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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